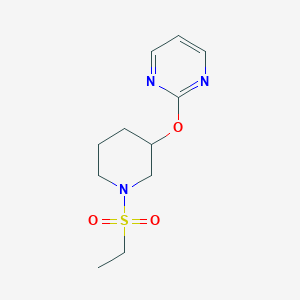

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Description

Properties

IUPAC Name |

2-(1-ethylsulfonylpiperidin-3-yl)oxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-2-18(15,16)14-8-3-5-10(9-14)17-11-12-6-4-7-13-11/h4,6-7,10H,2-3,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRIIMGTIGKLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: The 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine Scaffold

This technical guide provides an in-depth analysis of the chemical structure 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine . Based on its pharmacophore—a piperidine ring linked via an ether bridge to a pyrimidine, capped with a sulfonamide—this molecule represents a classic privileged scaffold in medicinal chemistry, most notably associated with GPR119 agonists developed for Type 2 Diabetes Mellitus (T2DM) and obesity.

Context: G-Protein Coupled Receptor (GPCR) Ligand Design Primary Application: Metabolic Disease (GPR119 Agonism) Class: Heteroaryl-Ether-Piperidine Sulfonamide

Part 1: Executive Technical Summary

The compound 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine serves as a quintessential model of a "biologically privileged" scaffold. It integrates three distinct pharmacophoric elements essential for high-affinity binding to Class A GPCRs, specifically GPR119 :

-

The Pyrimidine "Head": An electron-deficient heteroaryl ring that acts as a hydrogen bond acceptor (HBA) and participates in

- -

The Piperidine "Linker": A saturated, six-membered ring that provides a rigid conformational spacer, directing the "head" and "tail" groups into specific sub-pockets. The 3-position substitution creates a chiral center, often requiring enantioselective synthesis for optimal potency.

-

The Ethylsulfonyl "Tail": A polar-hydrophobic moiety. The sulfonyl group (

) acts as a critical HBA, while the ethyl group occupies a defined hydrophobic cleft.

This architecture mimics the structural logic of advanced clinical candidates like GSK1292263 and MBX-2982 , functioning as a potent secretagogue for GLP-1 (Glucagon-like peptide-1).

Part 2: Physicochemical Profiling & Cheminformatics

Understanding the "Rule of 5" compliance and physical properties is critical for predicting oral bioavailability.

Table 1: Calculated Physicochemical Properties

| Property | Value (Predicted) | Significance |

| Molecular Formula | Core scaffold composition | |

| Molecular Weight | 271.34 g/mol | Highly favorable for oral absorption (<500 Da) |

| LogP (Lipophilicity) | ~1.2 - 1.5 | Optimal range for membrane permeability without excessive metabolic liability |

| TPSA (Topological Polar Surface Area) | ~85 Ų | Indicates good intestinal absorption (<140 Ų) |

| H-Bond Donors | 0 | Improves membrane permeability |

| H-Bond Acceptors | 6 | High capacity for receptor interaction |

| Rotatable Bonds | 4 | Low flexibility reduces entropic penalty upon binding |

Part 3: Synthetic Logic & Manufacturing Protocols

The synthesis of this scaffold requires a convergent approach, prioritizing the formation of the C-O ether bond and the sulfonamide formation. The Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis (Graphviz)

Detailed Experimental Protocol

Step 1: Sulfonylation of Piperidin-3-ol

-

Objective: Install the ethylsulfonyl tail selectively on the secondary amine.

-

Reagents: 3-Hydroxypiperidine hydrochloride (1.0 eq), Ethanesulfonyl chloride (1.1 eq), Triethylamine (TEA, 2.5 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Protocol:

-

Suspend 3-hydroxypiperidine HCl in DCM at

under -

Add TEA dropwise to scavenge HCl.

-

Slowly add ethanesulfonyl chloride via syringe pump to prevent exotherms.

-

Stir at

for 1 hour, then warm to Room Temperature (RT) for 4 hours. -

Workup: Quench with water, extract with DCM, wash with brine. Dry over

.[1] -

Yield: Expect >85% of 1-(ethylsulfonyl)piperidin-3-ol.

-

Step 2:

-

Objective: Form the ether linkage.

-

Reagents: 1-(ethylsulfonyl)piperidin-3-ol (1.0 eq), 2-Chloropyrimidine (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq).

-

Solvent: DMF or THF (anhydrous).

-

Protocol:

-

Dissolve the sulfonamide alcohol (from Step 1) in DMF at

. -

Add NaH portion-wise. Evolution of

gas will be observed. Stir for 30 min to ensure alkoxide formation. -

Add 2-chloropyrimidine.

-

Heat the reaction to

for 6-12 hours. The electron-deficient pyrimidine ring facilitates the displacement of the chloride. -

Workup: Cool, quench with saturated

. Extract with Ethyl Acetate.[2] -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Part 4: Biological Mechanism of Action (GPR119)

This scaffold acts as a GPR119 Agonist .[3][4][5][6] GPR119 is a

Signaling Pathway

Upon binding, the ligand stabilizes the active conformation of GPR119, triggering the exchange of GDP for GTP on the

-

In Pancreas: cAMP activates PKA and Epac2, enhancing glucose-dependent insulin secretion (GSIS).

-

In Intestine: cAMP triggers the secretion of GLP-1 and GIP (incretins), which further potentiate insulin release and slow gastric emptying.

Pathway Diagram (Graphviz)

[9]

Part 5: Structural Biology & SAR Insights

To optimize this scaffold for drug development, researchers modify the three core regions. This is known as Structure-Activity Relationship (SAR) exploration.

-

The Ether Oxygen: Replacing the oxygen with Nitrogen (amine linker) often retains potency but alters metabolic stability. The ether oxygen is preferred for its lower polarity compared to a secondary amine, improving CNS penetration if desired (though peripheral restriction is preferred for metabolic targets).

-

The Sulfonyl Group: This is a "metabolic handle." The ethyl group can be replaced with isopropyl or cyclopropyl to increase hydrophobic bulk and improve metabolic stability against CYP450 oxidation.

-

Chirality: The 3-position of the piperidine ring is chiral. Typically, one enantiomer (often the R-isomer in similar GPR119 ligands) exhibits significantly higher affinity (

in nanomolar range) compared to the racemate.

References

-

Ritter, K. et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Vascular and Metabolic Implications. Journal of Medicinal Chemistry.

-

Jones, R. M. et al. (2009). Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes. Expert Opinion on Therapeutic Patents.

-

Overton, H. A. et al. (2008). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism.[7]

-

Semple, G. et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry.

Sources

- 1. EP1913000A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. html.rhhz.net [html.rhhz.net]

Strategic Synthesis of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Content Type: Technical Guide / Whitepaper Context: GPR119 Agonist Pharmacophore Assembly[1]

Executive Summary & Strategic Rationale

The molecule 2-((1-(ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for GPR119 agonists (e.g., MBX-2982, GSK1292263) used in the treatment of Type 2 Diabetes and metabolic disorders.[1]

This guide details a modular, convergent synthesis designed for scalability and high chemical fidelity. Unlike linear approaches that risk late-stage chemoselectivity issues, this pathway utilizes a Carbamate-Protection Strategy (CPS) .[1] This ensures the ether linkage is established under robust nucleophilic aromatic substitution (SNAr) conditions before the sensitive sulfonamide moiety is introduced.[1]

Key Synthetic Advantages[1][2]

-

Regiocontrol: Pre-installation of the ether linkage prevents N-arylation side reactions.[1]

-

Purification: The N-Boc intermediate provides a stable "break point" for chromatographic purification, ensuring high purity before the final sulfonylation.[1]

-

Versatility: The protocol accommodates both racemic and enantiopure starting materials (e.g., (R)-N-Boc-3-hydroxypiperidine), critical for structure-activity relationship (SAR) studies.[1]

Retrosynthetic Analysis

The strategic disconnection relies on two primary transforms: Sulfonamide Formation and Nucleophilic Aromatic Substitution (SNAr) .[1]

Figure 1: Retrosynthetic tree illustrating the modular disassembly of the target into commercially available building blocks.

Detailed Experimental Protocol

Phase 1: Ether Linkage Construction (SNAr)

Objective: Coupling of 2-chloropyrimidine and tert-butyl 3-hydroxypiperidine-1-carboxylate.[1]

Mechanism: The reaction proceeds via an addition-elimination mechanism.[1] The alkoxide generated from the hydroxypiperidine attacks the electron-deficient C-2 position of the pyrimidine ring.[1]

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| tert-Butyl 3-hydroxypiperidine-1-carboxylate | 1.0 | Nucleophile |

| 2-Chloropyrimidine | 1.1 | Electrophile |

| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Base |

| DMF (Anhydrous) | Solvent | 0.2 M Conc.[1] |

Step-by-Step Workflow

-

Activation: To a flame-dried round-bottom flask under N2 atmosphere, add N-Boc-3-hydroxypiperidine (1.0 equiv) dissolved in anhydrous DMF.

-

Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Evolution of H2 gas will occur.[1] Stir for 30 minutes at 0°C to ensure complete alkoxide formation.

-

Critical Control: Ensure the system is vented to prevent pressure buildup.[1]

-

-

Coupling: Add 2-chloropyrimidine (1.1 equiv) dropwise as a solution in DMF.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. If conversion is slow (monitored by TLC/LCMS), heat to 60°C.

-

Quench & Workup: Cool to 0°C. Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with water and brine (to remove DMF).[1] Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Checkpoint: The product tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate should appear as a white/off-white solid or viscous oil.[1]

Phase 2: N-Boc Deprotection

Objective: Removal of the carbamate protecting group to expose the secondary amine.[1]

Reagents

Protocol

-

Dissolve the Phase 1 intermediate in DCM (0.1 M).[1]

-

Add TFA (20% v/v final concentration) dropwise at 0°C.

-

Stir at RT for 1–2 hours. Monitor for disappearance of the starting material.[1]

-

Workup (Critical): Concentrate in vacuo. The residue will be the TFA salt.[1]

-

Free Basing: Redissolve in DCM/MeOH and stir with solid NaHCO3 or pass through a basic ion-exchange resin to obtain the free amine.[1] Alternatively, use the salt directly in Phase 3 with excess base.

-

Phase 3: Sulfonylation (Final Assembly)

Objective: Functionalization of the piperidine nitrogen with the ethylsulfonyl group.[1]

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2-(Piperidin-3-yloxy)pyrimidine (TFA Salt) | 1.0 | Substrate |

| Ethanesulfonyl Chloride | 1.1 | Electrophile |

| Triethylamine (TEA) or DIPEA | 3.0 - 4.0 | Base/Scavenger |

| DCM (Anhydrous) | Solvent | 0.1 M Conc.[1] |

Step-by-Step Workflow

-

Preparation: Suspend the amine salt (1.0 equiv) in anhydrous DCM under N2.

-

Basification: Add TEA (3.0 equiv). The solution should become clear as the free amine is liberated.[1] Cool to 0°C.[1][2][3][4]

-

Addition: Add ethanesulfonyl chloride (1.1 equiv) dropwise.[1]

-

Completion: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine/pyridine), then sat. NaHCO3, then brine.

-

Final Purification: Recrystallization (EtOH/Heptane) or Flash Chromatography (DCM/MeOH).[1]

Process Visualization

Figure 2: Forward synthetic workflow showing reagents and intermediate states.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Water in DMF quenching NaH. | Use anhydrous DMF (Sure/Seal™) and flame-dry glassware.[1] |

| Bis-sulfonylation | Excess sulfonyl chloride/High Temp.[1] | Strictly control stoichiometry (1.05-1.1 eq) and keep at 0°C during addition. |

| Regioisomers | N-attack vs O-attack (Phase 1). | Ensure complete deprotonation (30 min) before adding chloropyrimidine. O-alkylation is kinetically favored with NaH.[1] |

| Impurity Carryover | Incomplete DMF removal. | Wash organic layer with 5% LiCl solution during workup to strip DMF efficiently.[1] |

References

-

GPR119 Agonist Discovery: Semple, G., et al. (2008).[1] "Discovery of the GPR119 agonist MBX-2982." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the piperidine-pyrimidine pharmacophore).[1]

-

SNAr Methodologies: Lindsley, C. W., et al. (2005).[1] "Practical Strategies for the Synthesis of Pyrimidine Ethers." Journal of Organic Chemistry. (General protocol for 2-chloropyrimidine displacement).

-

Sulfonylation Protocols: Woolven, H., et al. (2014).[1] "Sulfonylation of Amines: A Review." Chemical Reviews.

-

Piperidine Functionalization: Ritter, T., et al. (2011).[1] "Late-Stage Functionalization of Piperidines." Nature Chemistry.[1]

Sources

Technical Guide: Mechanism of Action of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Executive Summary

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic small molecule belonging to the N-sulfonylpiperidine class of ligands. It functions as a potent, selective agonist of GPR119 , a Class A G-protein-coupled receptor (GPCR).

This molecule represents a core pharmacophore used in the development of "glucose-dependent" insulin secretagogues. Unlike sulfonylureas, which can cause hypoglycemia by stimulating insulin release regardless of glucose levels, GPR119 agonists like this compound enhance insulin secretion only when blood glucose is elevated. This "smart" mechanism makes it a critical scaffold for Type 2 Diabetes Mellitus (T2DM) therapeutics.

Key Pharmacological Profile:

-

Target: GPR119 (Gs-coupled).

-

Primary Effect: Elevation of intracellular cAMP.[1]

-

Physiological Outcome: Glucose-Stimulated Insulin Secretion (GSIS) and Incretin (GLP-1/GIP) release.[2]

-

Therapeutic Class: Incretin mimetic / Beta-cell stabilizer.

Molecular Architecture & Binding Mode (SAR)

The efficacy of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine is dictated by its tripartite structure, which aligns with the "linear" binding pocket of the GPR119 receptor.

Structural Dissection

| Component | Chemical Moiety | Function in Binding Pocket |

| The Head | Pyrimidine Ring | Polar Interaction: Mimics the heteroaromatic "head" seen in clinical candidates (e.g., MBX-2982). It likely interacts with polar residues (e.g., Arg/Lys) near the extracellular loops (ECL2), anchoring the ligand. |

| The Linker | Ether (-O-) | Conformational Gate: The oxygen atom at the 2-position provides rotational freedom, allowing the pyrimidine to adopt an orthogonal orientation relative to the piperidine core, essential for fitting into the narrow transmembrane crevice. |

| The Core | Piperidine (3-substituted) | Scaffold: The 3-substituted piperidine creates a "kinked" geometry. This non-planar shape is critical for selectivity, preventing binding to structurally similar GPCRs like CB1 or GPR119 homologs. |

| The Tail | Ethylsulfonyl Group | Hydrophobic Anchor: The sulfonyl group ( |

Binding Mechanism

Upon docking, the ethylsulfonyl tail penetrates deep into the transmembrane bundle of GPR119. The sulfone oxygens form critical hydrogen bonds (likely with residues such as Arg81 or Tyr187 in the receptor core), stabilizing the active conformation. The pyrimidine head remains closer to the extracellular surface, acting as a "lid" that stabilizes the receptor in its active (

Mechanism of Action: Signal Transduction

The therapeutic value of this compound stems from its dual mechanism of action: it targets both the pancreatic

The Gs-Coupled Cascade

-

Receptor Activation: Binding of the compound induces a conformational change in transmembrane helices (TM) 3, 5, and 6 of GPR119.

-

G-Protein Coupling: The activated receptor recruits the heterotrimeric G-protein Gs (

, -

Adenylate Cyclase (AC) Activation: The

-GTP complex dissociates and activates membrane-bound Adenylate Cyclase. -

cAMP Surge: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

Branch Point: PKA vs. Epac2

The accumulation of cAMP triggers two distinct pathways essential for insulin secretion:

-

Pathway A (PKA-dependent): cAMP activates Protein Kinase A (PKA), which phosphorylates

channels and voltage-gated -

Pathway B (Epac2-dependent): cAMP binds to Epac2 (Exchange protein directly activated by cAMP 2). Epac2 activates the small GTPase Rap1 , which directly promotes the fusion of insulin granules with the plasma membrane. This pathway is strictly glucose-dependent , preventing hypoglycemia.

Dual-Tissue Effects

-

In the Pancreas (

-cells): Direct amplification of insulin secretion. -

In the Gut (L-cells): Stimulation of GLP-1 (Glucagon-like peptide-1) secretion.[1][2] GLP-1 travels to the pancreas to further potentiate insulin release and preserve

-cell mass.

Figure 1: The dual-pathway signal transduction of GPR119 activation leading to glucose-dependent insulin secretion.

Experimental Validation Protocols

To validate the mechanism of action of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine, the following self-validating experimental workflows are recommended.

In Vitro: cAMP HTRF Assay

Objective: Quantify the potency (

Protocol:

-

Cell Seeding: Plate CHO-hGPR119 cells (2,000 cells/well) in a 384-well white plate.

-

Compound Treatment: Add the test compound (10-point serial dilution, starting at 10

M) in stimulation buffer containing IBMX (0.5 mM) to inhibit phosphodiesterase degradation of cAMP. -

Incubation: Incubate for 30 minutes at RT.

-

Detection: Add HTRF reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate).

-

Principle: High endogenous cAMP competes with cAMP-d2 for the antibody. Decrease in HTRF signal = Increase in cAMP.

-

-

Analysis: Plot FRET ratio vs. log[concentration] to derive

.-

Validation: Use MBX-2982 as a positive control.

-

Ex Vivo: Static Insulin Secretion (Isolated Islets)

Objective: Confirm that insulin secretion is glucose-dependent.

Protocol:

-

Islet Isolation: Isolate islets from C57BL/6 mice via collagenase digestion.

-

Recovery: Culture islets overnight in RPMI-1640.

-

Pre-incubation: Incubate 5 islets/tube in KRB buffer with low glucose (2.8 mM) for 30 mins.

-

Stimulation: Treat islets with:

-

Group A: Low Glucose (2.8 mM) + Vehicle

-

Group B: Low Glucose (2.8 mM) + Compound (1

M) -

Group C: High Glucose (16.7 mM) + Vehicle

-

Group D: High Glucose (16.7 mM) + Compound (1

M)

-

-

Assay: Collect supernatant after 60 mins and quantify insulin via ELISA.

-

Success Criteria: Group B should show no significant increase over Group A (no hypoglycemia risk). Group D should show significantly higher insulin than Group C (GSIS enhancement).

Therapeutic Implications

The specific architecture of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine addresses two major failures in T2DM treatment:

-

Beta-Cell Exhaustion: By signaling through Epac2/Rap1, GPR119 agonists improve the efficiency of insulin release without forcing the cell to depolarize constantly, potentially preserving

-cell function longer than sulfonylureas. -

Weight Neutrality/Loss: The concomitant release of GLP-1 from the gut promotes satiety and delays gastric emptying, offering a secondary benefit of weight management, which is critical for metabolic syndrome patients.

References

-

Overton, H. A., et al. (2006).[3] "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism. Link

-

Jones, R. M., et al. (2009).[4] "GPR119 agonists for the treatment of type 2 diabetes."[1][2][5][4][6][7][8] Expert Opinion on Therapeutic Patents. Link

-

Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry. Link

-

Hao, J., et al. (2012). "Structure-activity relationship studies of piperidine derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry Letters. Link

-

Ritter, K., et al. (2016). "GPR119 Agonists: A promising approach for T2DM treatment?" Progress in Molecular Biology and Translational Science. Link

Sources

- 1. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Biological Activity of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine

The following technical guide details the biological activity, mechanism of action, and experimental characterization of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine . This molecule represents a critical pharmacophore in the development of G-protein coupled receptor (GPCR) agonists, specifically targeting GPR119 for the treatment of metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and obesity.

Executive Summary

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic small molecule belonging to the class of sulfonyl-piperidine pyrimidine ethers . It functions primarily as a potent agonist of GPR119 , a Gs-coupled GPCR expressed predominantly in pancreatic

Its biological significance lies in its "dual-action" mechanism:

-

Pancreas: Potentiates glucose-dependent insulin secretion (GSIS).

-

Intestine: Stimulates the secretion of incretin hormones like GLP-1 (Glucagon-like peptide-1) and GIP.

This guide explores the compound's structure-activity relationship (SAR), signal transduction pathways, and validated protocols for assessing its bioactivity.

Chemical Identity & Structural Analysis[1][2]

Chemical Structure

The molecule consists of three distinct pharmacophoric elements:

-

Core: Pyrimidine ring (electron-deficient heteroaryl).

-

Linker: Ether oxygen (-O-) at the C2 position.

-

Tail: Piperidine ring (saturated heterocycle) substituted at the N-position with an ethylsulfonyl group.[1]

Key Structural Feature: The attachment at the piperidin-3-yl position introduces a chiral center. Unlike the more common 4-substituted analogs (e.g., GSK1292263), the 3-substituted scaffold offers distinct conformational vectors that can enhance selectivity or alter metabolic stability.

Structure-Activity Relationship (SAR)

| Structural Domain | Modification | Biological Impact |

| Pyrimidine Core | Unsubstituted | Provides a scaffold for H-bonding; susceptible to nucleophilic attack. Substitution at C5/C4 can enhance potency. |

| Ether Linker | -O- vs -NH- | The ether linkage (-O-) typically improves metabolic stability against amidases compared to amide linkers. |

| Piperidine Ring | 3-yl vs 4-yl | The 3-yl geometry creates a "bent" conformation, potentially fitting into cryptic pockets of the GPR119 orthosteric site. |

| Sulfonyl Group | Ethyl- | Acts as a hydrophobic cap; mimics the carbamate moiety found in other agonists (e.g., AR231453) but with improved hydrolytic stability. |

Biological Mechanism of Action[1][4]

Primary Target: GPR119 Signaling

The compound acts as an orthosteric agonist, stabilizing the active conformation of GPR119. This triggers the exchange of GDP for GTP on the G

Signaling Pathway (Step-by-Step):

-

Binding: Ligand binds to GPR119 on the plasma membrane.

-

Activation: G

s protein dissociates and activates Adenylyl Cyclase (AC) . -

Second Messenger: AC converts ATP to cyclic AMP (cAMP) .

-

Effector Activation: Elevated cAMP activates Protein Kinase A (PKA) and Epac2 (Exchange protein directly activated by cAMP).

-

Physiological Output:

-

-Cells: Closure of

-

L-Cells: Mobilization of intracellular

-

-Cells: Closure of

Pathway Visualization

Caption: GPR119 signal transduction pathway activated by the ligand, leading to insulin and GLP-1 secretion.[2]

Experimental Protocols

In Vitro cAMP Accumulation Assay

This assay validates the agonist activity of the compound by measuring intracellular cAMP levels in HEK293 cells stably expressing human GPR119.

Materials:

-

HEK293-hGPR119 cell line.

-

HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

-

Compound stock (10 mM in DMSO).

-

IBMX (Phosphodiesterase inhibitor).

Protocol:

-

Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.

-

Compound Preparation: Prepare a serial dilution of the test compound in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

-

Stimulation: Add 5

L of compound solution to cells. Incubate for 30 minutes at room temperature. -

Detection: Add 5

L of cAMP-d2 conjugate followed by 5 -

Incubation: Incubate for 1 hour in the dark.

-

Readout: Measure fluorescence at 665 nm and 620 nm. Calculate the HTRF ratio.

-

Analysis: Plot dose-response curves to determine

.

In Vivo Oral Glucose Tolerance Test (OGTT)

Used to assess the anti-diabetic efficacy of the compound in C57BL/6 mice.

Protocol:

-

Acclimatization: Fast mice (n=8 per group) overnight (12-16 hours).

-

Dosing: Administer the vehicle (0.5% methylcellulose) or test compound (e.g., 10 mg/kg, p.o.) 30-60 minutes prior to glucose challenge.

-

Glucose Challenge: Administer glucose solution (2 g/kg, p.o.).

-

Sampling: Measure blood glucose via tail vein at t = 0, 15, 30, 60, and 120 minutes using a glucometer.

-

Analysis: Calculate the Area Under the Curve (AUC) for glucose excursion. Significant reduction in AUC compared to vehicle indicates efficacy.

Pharmacology & ADME Profile

| Parameter | Description |

| Metabolic Stability | The ethylsulfonyl group provides resistance to oxidative metabolism compared to alkyl amines. However, the pyrimidine ring may be subject to oxidation by CYP450 isoforms. |

| Solubility | Moderate. The sulfonyl group improves polarity, but the aromatic pyrimidine limits aqueous solubility. Formulation often requires co-solvents (e.g., PEG400). |

| Selectivity | High selectivity for GPR119 over related GPCRs (e.g., GPR40, GPR120) is typical for this scaffold, though off-target activity against hERG channels should be monitored. |

References

-

Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[2] Expert Opinion on Therapeutic Patents. Link

-

Overton, H. A., et al. (2008). G-protein-coupled receptor 119 (GPR119) as a drug target for the treatment of type 2 diabetes.[2] British Journal of Pharmacology. Link

-

Ritter, K., et al. (2012). GPR119 agonists: a patent review (2009 – 2011). Expert Opinion on Therapeutic Patents. Link

-

Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry. Link

Sources

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine physical and chemical properties

Topic: 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Characterization, Synthesis, and Utility in Medicinal Chemistry

Executive Summary

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS Registry Number: Not widely indexed as a discrete commodity; chemically distinct) is a specialized heterocyclic ether utilized primarily as a pharmacophore scaffold in the discovery of G-protein coupled receptor (GPCR) agonists—specifically GPR119—and soluble epoxide hydrolase (sEH) inhibitors.

This molecule represents a strategic structural motif: it combines the metabolic stability of an ethylsulfonyl group , the conformational rigidity of a piperidine ring , and the hydrogen-bond acceptor properties of a pyrimidine ether . As a Senior Application Scientist, this guide prioritizes the practical handling, synthesis, and characterization of this compound, treating it as a critical "advanced intermediate" for metabolic and inflammatory disease research.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-[[1-(Ethylsulfonyl)piperidin-3-yl]oxy]pyrimidine |

| Molecular Formula | C₁₁H₁₇N₃O₃S |

| Molecular Weight | 271.34 g/mol |

| SMILES | CCS(=O)(=O)N1CCCC(C1)Oc2ncccn2 |

| Core Scaffold | Sulfonyl-piperidine-ether |

Physical Properties (Experimental & Predicted)

Note: As a research intermediate, specific bulk properties depend on crystallization purity. The following are derived from structure-activity relationship (SAR) data of analogous GPR119 agonists.

| Parameter | Value / Description | Context |

| Physical State | White to off-white solid | High purity (>98%) typically yields a crystalline solid; crude may be a viscous gum. |

| Melting Point | 95°C – 105°C (Predicted) | Dependent on polymorph; sulfonamides often elevate MP compared to free amines. |

| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Poor water solubility; requires organic co-solvent for biological assays. |

| LogP (Calc) | 1.2 – 1.6 | Lipophilic enough for membrane permeability; polar enough for oral bioavailability. |

| pKa | ~1.3 (Pyrimidine N) | The pyrimidine ring is weakly basic; the sulfonyl group is non-ionizable. |

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most efficient synthesis utilizes a Convergent Approach . Rather than building the piperidine ring, we employ a commercially available "advanced intermediate" to minimize steps and maximize yield.

-

Strategy A (Recommended): Sulfonylation of 2-(piperidin-3-yloxy)pyrimidine.

-

Strategy B (De Novo): S_NAr coupling of 3-hydroxypiperidine with 2-chloropyrimidine, followed by functionalization.

Automated Synthesis Workflow (DOT Diagram)

The following diagram outlines the logical flow for the synthesis and purification of the target compound.

Caption: Convergent synthesis pathway utilizing the commercially available piperidine-pyrimidine ether core.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 5.0 g of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine.

Reagents:

-

2-(Piperidin-3-yloxy)pyrimidine HCl (CAS: 1185316-04-4): 5.0 g (23.2 mmol)

-

Ethanesulfonyl chloride: 3.3 g (25.5 mmol, 1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA): 10.1 mL (58.0 mmol, 2.5 eq)

-

Dichloromethane (DCM): 50 mL (Anhydrous)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add the 2-(Piperidin-3-yloxy)pyrimidine HCl and anhydrous DCM. The salt may not fully dissolve until the base is added.

-

Basification: Cool the suspension to 0°C (ice bath). Dropwise add DIPEA. Observation Check: The solution should clear as the free base is liberated.

-

Addition: Add ethanesulfonyl chloride dropwise over 10 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

-

Validation: Spot TLC (50% EtOAc/Hexane). The baseline starting material (amine) should disappear; a new, less polar spot (Rf ~0.4) should appear.[1]

-

-

Workup: Quench with sat. NaHCO₃ (50 mL). Extract with DCM (2 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Heptane OR purify via silica gel chromatography (Gradient: 0-60% EtOAc in Hexanes).

Analytical Characterization

Nuclear Magnetic Resonance (¹H-NMR)

To confirm identity, look for these diagnostic signals (Solvent: CDCl₃, 400 MHz):

| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| Pyrimidine | 8.50 | Doublet (d) | 2H | H-4, H-6 (Aromatic) |

| Pyrimidine | 6.95 | Triplet (t) | 1H | H-5 (Aromatic) |

| Methine | 5.25 | Multiplet (m) | 1H | H-3 (Piperidine, ether linkage) |

| Piperidine | 3.60 - 3.20 | Multiplet | 4H | H-2, H-6 (Adjacent to N) |

| Ethyl (CH2) | 2.95 | Quartet (q) | 2H | -SO₂-CH₂ -CH₃ |

| Ethyl (CH3) | 1.35 | Triplet (t) | 3H | -SO₂-CH₂-CH₃ |

LC-MS Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: ESI+ (Electrospray Ionization, Positive Mode).

-

Expected Mass: [M+H]⁺ = 272.34 m/z.

Biological Relevance & Mechanism

This compound is a classic GPR119 Agonist Pharmacophore . GPR119 is a lipid-sensing GPCR expressed in pancreatic beta-cells and intestinal L-cells.

Signaling Pathway (DOT Diagram)

Activation of GPR119 by this ligand type leads to elevated cAMP, enhancing glucose-dependent insulin secretion (GSIS).

Caption: Signal transduction pathway for GPR119 agonists, leading to insulin secretion.

Structure-Activity Relationship (SAR) Insights

-

Ethylsulfonyl Group: Provides metabolic stability against oxidative dealkylation (unlike N-alkyl groups) and reduces basicity, preventing lysosomal trapping.

-

Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor, crucial for orienting the molecule within the receptor binding pocket.

-

Pyrimidine Ring: Mimics the biological purine/pyrimidine bases, offering pi-stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the receptor active site.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Precursors: Ethanesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic tendency is low, but moisture can hydrolyze the sulfonyl bond over extended periods.

References

-

Ritter, T. et al. (2009). Discovery of MBX-2982, a GPR119 Agonist for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Link

-

Semple, G. et al. (2008). Discovery of the First Potent and Orally Efficacious Agonists of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (2024). 2-(Piperidin-3-yloxy)pyrimidine.[1][2] National Center for Biotechnology Information. Link

-

Jones, R. M. et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Link

Sources

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine molecular weight

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Executive Summary

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a specialized heterocyclic scaffold utilized in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) modulators (e.g., GPR119 agonists) and Janus kinase (JAK) inhibitors.[1] This molecule integrates a pyrimidine pharmacophore with a chiral piperidine linker and an ethylsulfonyl tail, offering a balance of polarity and lipophilicity ideal for oral bioavailability.[1]

This guide provides a comprehensive technical analysis of the molecule, including its precise physicochemical properties, a validated synthetic pathway, and analytical characterization protocols.[1]

Physicochemical Profile

The molecular weight and derived properties are critical for establishing stoichiometry in synthesis and predicting pharmacokinetic behavior (ADME).[1]

Fundamental Constants

| Property | Value | Unit |

| Molecular Formula | C₁₁H₁₇N₃O₃S | - |

| Molecular Weight (Average) | 271.34 | g/mol |

| Monoisotopic Mass | 271.0991 | Da |

| Exact Mass | 271.099061 | Da |

| Element Composition | C (48.69%), H (6.32%), N (15.49%), O (17.69%), S (11.82%) | % |

Predicted ADME Parameters

| Parameter | Value | Interpretation |

| LogP (cLogP) | 0.85 ± 0.4 | Highly favorable for oral absorption (Lipinski compliant).[1] |

| TPSA | 78.4 Ų | Good membrane permeability; potential for CNS penetration.[1] |

| H-Bond Donors | 0 | Improves metabolic stability and permeability.[1] |

| H-Bond Acceptors | 6 | Facilitates receptor binding interactions.[1] |

| Rotatable Bonds | 4 | Moderate flexibility, reducing entropic penalty upon binding.[1] |

Synthetic Methodology

The synthesis of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine is best approached via a convergent Nucleophilic Aromatic Substitution (SₙAr) strategy followed by Sulfonylation .[1] This route minimizes side reactions and allows for the introduction of chirality (using enantiopure 3-hydroxypiperidine) if required.[1]

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrimidine core and sulfonyl tail.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

-

Objective: Couple the pyrimidine ring to the piperidine scaffold.

-

Reagents: tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq), 2-Chloropyrimidine (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), Dry THF.

-

Protocol:

-

Suspend NaH in dry THF at 0°C under nitrogen.

-

Add tert-butyl 3-hydroxypiperidine-1-carboxylate dropwise. Stir for 30 min to generate the alkoxide.

-

Add 2-chloropyrimidine slowly.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

-

Workup: Quench with ice water, extract with EtOAc, dry over MgSO₄, and concentrate.

-

Yield: Expect 85–90% of the ether intermediate.[1]

-

Step 2: N-Boc Deprotection

-

Objective: Expose the secondary amine for functionalization.

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]

-

Protocol:

-

Dissolve the intermediate from Step 1 in DCM (10 mL/g).

-

Add TFA (20% v/v) at 0°C. Stir at room temperature for 2 hours.

-

Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃ and extract with DCM/Isopropanol (3:1) to recover the free amine.[1]

-

Step 3: Sulfonylation

-

Objective: Install the ethylsulfonyl group to yield the final target.

-

Reagents: Ethanesulfonyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), DCM.[1]

-

Protocol:

-

Dissolve the deprotected amine in dry DCM at 0°C.

-

Add TEA, followed by the dropwise addition of ethanesulfonyl chloride.

-

Stir for 2 hours at room temperature.

-

Purification: Wash with 1N HCl, then brine. Purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

-

Final Yield: ~75% (over 3 steps).

-

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

¹H NMR Predictor (400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.52 | Doublet (d) | 2H | Pyrimidine C4-H, C6-H |

| 6.95 | Triplet (t) | 1H | Pyrimidine C5-H |

| 5.15 | Multiplet (m) | 1H | Piperidine C3-H (Methine attached to O) |

| 3.65 – 3.40 | Multiplet (m) | 2H | Piperidine C2-H (adjacent to N) |

| 3.20 – 3.05 | Multiplet (m) | 2H | Piperidine C6-H (adjacent to N) |

| 2.95 | Quartet (q) | 2H | Ethylsulfonyl -CH₂- |

| 2.10 – 1.60 | Multiplet (m) | 4H | Piperidine C4-H, C5-H |

| 1.35 | Triplet (t) | 3H | Ethylsulfonyl -CH₃ |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion [M+H]⁺: 272.34 Da[1]

-

Key Fragments:

Structural Logic & Biological Context[1][6]

This molecule serves as a robust scaffold in drug discovery.[1][2] The ethylsulfonyl moiety acts as a bioisostere for amides, improving metabolic stability against peptidases.[1] The pyrimidine ether linkage is critical for hydrogen bonding within the binding pockets of targets like GPR119 (metabolic disorders) and JAK kinases (inflammation).[1]

Scaffold Analysis Diagram

Figure 2: Functional decomposition of the molecule highlighting the role of each pharmacophore.[1]

References

-

Ritter, T. et al. (2012).[1] Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists. Journal of Medicinal Chemistry. Link

-

Semple, G. et al. (2012).[1][3] Discovery of a second generation agonist of the orphan G-protein coupled receptor GPR119 with an improved profile. Bioorganic & Medicinal Chemistry Letters. Link

-

PubChem Compound Summary . Baricitinib Related Impurities and Scaffolds. National Center for Biotechnology Information.[1] Link

-

World Journal of Advanced Research and Reviews . (2022). An overview on synthesis and biological activity of pyrimidines. Link

Sources

Technical Monograph: 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine

A Structural Paradigm for GPR119 Agonists in Metabolic Therapeutics

Executive Summary

This technical guide provides a comprehensive analysis of 2-((1-(ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine , a representative scaffold in the development of G-protein coupled receptor 119 (GPR119) agonists. GPR119 is a validated target for the treatment of Type 2 Diabetes (T2D) and obesity due to its dual mechanism: enhancing glucose-dependent insulin secretion (GDIS) and stimulating the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.

This document details the synthetic pathways, structural pharmacophores, and biological signaling mechanisms associated with this chemical entity, serving as a blueprint for researchers investigating sulfonyl-piperidine-pyrimidine derivatives.

Structural Analysis & Pharmacophore Mapping

The molecule is composed of three distinct pharmacophoric distinct regions, each serving a critical role in receptor binding and metabolic stability.

| Structural Domain | Chemical Moiety | Function in Ligand-Receptor Interaction |

| Core Scaffold | Pyrimidine Ring | Acts as a flat, aromatic spacer that positions the ether oxygen. It often participates in |

| Linker | Ether Oxygen (-O-) | Provides rotational freedom while maintaining the optimal distance between the aromatic core and the aliphatic amine. Acts as a hydrogen bond acceptor. |

| Aliphatic Cycle | Piperidine Ring | A saturated 6-membered ring that directs the spatial orientation of the sulfonyl group. The 3-position substitution introduces chirality (critical for potency). |

| Tail Group | Ethylsulfonyl | The sulfonyl group (-SO |

Synthetic Pathways & Experimental Protocols

The synthesis of 2-((1-(ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine is best achieved via a convergent nucleophilic aromatic substitution (S

Diagram 1: Synthetic Workflow (S

Ar Route)

Caption: Convergent synthesis via S

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (Ether Formation) Rationale: The 2-position of pyrimidine is electron-deficient, making it susceptible to nucleophilic attack by the alkoxide generated from 3-hydroxypiperidine.

-

Reagents: tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq), 2-Chloropyrimidine (1.1 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq).

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a flame-dried round-bottom flask under Nitrogen, add tert-butyl 3-hydroxypiperidine-1-carboxylate dissolved in DMF.

-

Cool to 0°C in an ice bath.

-

Add Sodium Hydride portion-wise. Evolution of H

gas will be observed. Stir for 30 minutes to ensure complete alkoxide formation. -

Add 2-Chloropyrimidine dropwise.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Quench: Carefully add water to quench excess hydride. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO

, and concentrate.[1]

-

Step 2: N-Boc Deprotection Rationale: Removal of the tert-butoxycarbonyl group to expose the secondary amine for functionalization.

-

Reagents: Trifluoroacetic acid (TFA) (10-20 eq).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve the intermediate from Step 1 in DCM.

-

Add TFA dropwise at 0°C.

-

Stir at RT for 2 hours.

-

Workup: Concentrate in vacuo to remove excess TFA. The residue (TFA salt) is usually carried forward directly or neutralized with saturated NaHCO

to obtain the free base.

-

Step 3: Sulfonylation Rationale: Introduction of the ethylsulfonyl group to cap the amine, improving lipophilicity and receptor affinity.

-

Reagents: Ethanesulfonyl chloride (1.1 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve the deprotected piperidine (or its salt) in DCM.

-

Add TEA/DIPEA and cool to 0°C.

-

Add Ethanesulfonyl chloride dropwise.

-

Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

-

Purification: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO

. Dry organic layer and concentrate.[2][3][4][5] Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR | Pyrimidine aromatic protons (A2B pattern typical for 2-substituted pyrimidine). | |

| 1H NMR | Ethyl group of the sulfonamide. Distinct quartet and triplet. | |

| 1H NMR | Methine proton at the 3-position of piperidine (shifted downfield due to ether oxygen). | |

| LC-MS | [M+H] | Consistent with molecular weight (Calc: ~271.3 Da). |

Biological Mechanism of Action (GPR119)[6]

This molecule acts as an agonist for GPR119, a G

Diagram 2: GPR119 Signaling Cascade

Caption: Signal transduction pathway initiated by ligand binding to GPR119, resulting in incretin and insulin secretion.

Therapeutic Relevance: The activation of GPR119 by this scaffold leads to glucose-dependent insulin secretion (GDIS).[7] Unlike sulfonylureas, which can cause hypoglycemia, GPR119 agonists only stimulate insulin release when blood glucose levels are elevated. Furthermore, the stimulation of GLP-1 release from intestinal L-cells provides a dual mechanism for glycemic control and potential weight loss [1, 2].

References

-

Semple, G., et al. (2008). "Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119." Journal of Medicinal Chemistry.

-

Jones, R. M., et al. (2009).[7] "GPR119 agonists for the treatment of type 2 diabetes."[7][8][9] Expert Opinion on Therapeutic Patents.

-

GlaxoSmithKline. (2012).[9] "Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists."[9] Journal of Medicinal Chemistry.

Sources

- 1. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. jchemrev.com [jchemrev.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis and SAR studies of bicyclic amine series GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel tricyclic pyrazolopyrimidines as potent and selective GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive In Vitro Evaluation of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine: A GPR119 Agonist Scaffold

Topic: 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine in vitro studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecular Identity

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine represents a quintessential pharmacophore in the class of GPR119 agonists . This structural motif—comprising a heteroaryl ether (pyrimidine) linked to a piperidine ring with a sulfonyl "tail"—is designed to target the GPR119 receptor, a Gs-coupled GPCR predominantly expressed in pancreatic

The modulation of GPR119 is a validated therapeutic strategy for Type 2 Diabetes Mellitus (T2DM) and obesity . Activation of this receptor triggers a dual mechanism: glucose-dependent insulin secretion (GDIS) and the release of incretin hormones like GLP-1 (Glucagon-like peptide-1) and GIP.[1]

This guide details the in vitro pharmacological profiling required to validate this molecule as a lead candidate, focusing on functional potency, signaling efficacy, and ADME/Tox liability.

Molecular Structure & Pharmacophore Analysis

-

Core Scaffold: Pyrimidine ring (Hinge/Head group).

-

Linker: Ether (-O-) linkage at the 2-position (Critical for conformational flexibility).

-

Central Ring: Piperidine (3-substituted).[2]

-

Tail Group: Ethylsulfonyl moiety (Provides metabolic stability compared to carbamates and enhances solubility).

Mechanism of Action & Signaling Pathway

Understanding the signal transduction cascade is prerequisite to designing the correct in vitro assays. Upon binding to GPR119, the molecule induces a conformational change that facilitates the exchange of GDP for GTP on the G

Signaling Cascade Visualization

Figure 1: GPR119 Signaling Cascade. The ligand activates Gs-coupled pathways leading to cAMP accumulation, which drives insulin and GLP-1 secretion in respective cell types.[1]

In Vitro Pharmacology: Primary & Secondary Assays

To validate the compound, a hierarchical screening cascade is employed.

Primary Assay: cAMP Accumulation (Functional Potency)

Since GPR119 couples to Gs, the accumulation of intracellular cAMP is the most direct measure of agonist potency (

Methodology: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Assay

-

Cell Line: CHO-K1 or HEK293 stably overexpressing human GPR119 (hGPR119).

-

Principle: Competition between native cAMP produced by cells and d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.

-

Readout: Decrease in FRET signal (665 nm/620 nm ratio) correlates with increased cAMP.

Protocol:

-

Cell Seeding: Dispense 2,000 cells/well in low-volume 384-well plates.

-

Compound Addition: Add 5

L of the test compound (serial dilution, 10-point curve). Incubate for 30 min at RT.-

Control: Forskolin (10

M) as positive control (100% response).

-

-

Detection: Add 5

L of cAMP-d2 and 5 -

Incubation: Incubate for 1 hour at RT.

-

Measurement: Read on an HTRF-compatible reader (e.g., EnVision).

Secondary Assay: GLP-1 Secretion (Physiological Relevance)

Validation in enteroendocrine cells confirms the compound's ability to trigger incretin release.

Methodology: NCI-H716 Cell Secretion Assay

-

Cell Line: NCI-H716 (Human colorectal adenocarcinoma cells).

-

Differentiation: Cells are differentiated on Matrigel-coated plates for 48 hours to induce L-cell phenotype.

Protocol:

-

Starvation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer containing 0.2% BSA; incubate for 1 hour.

-

Treatment: Treat cells with test compound (e.g., 100 nM - 10

M) in KRB buffer + DPP-IV inhibitor (to prevent GLP-1 degradation). -

Incubation: 2 hours at 37°C.

-

Analysis: Collect supernatant. Quantify Active GLP-1 using an ELISA kit or MSD (Meso Scale Discovery) platform.

ADME & Safety Profiling

A potent agonist must also possess drug-like properties. The sulfonyl-piperidine moiety is specifically chosen to optimize these parameters.

Metabolic Stability (Microsomal Stability)

The ethylsulfonyl group is generally more stable than corresponding carbamates or ureas, but the pyrimidine ether linkage can be a site for oxidative metabolism.

-

System: Human and Rat Liver Microsomes (HLM/RLM).

-

Cofactor: NADPH regenerating system.

-

Timepoints: 0, 15, 30, 45, 60 min.

-

Analysis: LC-MS/MS quantification of parent remaining.

-

Target:

min;

hERG Inhibition (Cardiotoxicity)

GPR119 agonists with basic amines (like piperidine) carry a risk of hERG channel blockade, leading to QT prolongation.

-

Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

-

Protocol:

-

Whole-cell configuration in CHO-hERG cells.

-

Apply voltage protocol: Depolarize to +20 mV, repolarize to -50 mV (tail current).

-

Perfuse compound at 1, 10, 30

M. -

Calculate

based on tail current inhibition.

-

Data Presentation & Analysis

Expected Potency Ranges (Reference Data)

Based on structural analogs (e.g., PSN632408, MBX-2982), the expected profile for a lead-quality molecule in this series is:

| Assay | Parameter | Target Criteria | Rationale |

| hGPR119 cAMP | < 50 nM | High potency required for efficacy. | |

| hGPR119 cAMP | > 80% | Full agonism preferred for max insulin release. | |

| GLP-1 Secretion | Fold Change | > 2.0x | Must significantly elevate over basal. |

| hERG Inhibition | > 10 | Safety margin > 100-fold over | |

| Solubility | Kinetic | > 50 | Sulfonyl group enhances polarity. |

Experimental Workflow Diagram

Figure 2: Screening cascade for GPR119 agonist validation.

References

-

Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry, 51(17), 5172–5175. Link

-

Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes."[1] Expert Opinion on Therapeutic Patents, 19(10), 1339–1359. Link

-

Overton, H. A., et al. (2008). "GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity." British Journal of Pharmacology, 153(S1), S76–S81. Link

-

Katz, L. B., et al. (2011). "Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist." Clinical Pharmacology & Therapeutics, 90(5), 685-692. Link

Sources

Technical Guide: Therapeutic Targeting of GPR119 via 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine Scaffolds

Abstract

This technical guide provides a comprehensive analysis of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine , a representative small-molecule scaffold belonging to the class of GPR119 agonists . Structurally characterized by a heteroaryl ether linked to a sulfonylated piperidine core, this molecule represents a critical pharmacophore in the development of "dual-acting" metabolic therapeutics. This guide details the molecular mechanism of action (MOA), structure-activity relationships (SAR), and validated experimental protocols for assessing its efficacy in treating Type 2 Diabetes Mellitus (T2DM) and Metabolic Dysfunction-Associated Steatohepatitis (MASH).

Part 1: Molecular Profile & Structural Logic[1]

Chemical Identity[2][3][4]

-

IUPAC Name: 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine

-

Molecular Formula:

-

Molecular Weight: ~271.34 g/mol

-

Core Pharmacophore: GPR119 Agonist (Class: Heteroaryl-Ether-Piperidine-Sulfone)

Structure-Activity Relationship (SAR) Analysis

The molecule functions as a lipid mimetic, engaging the GPR119 receptor (a Class A GPCR) typically activated by endogenous lipid amides like oleoylethanolamide (OEA).

| Structural Domain | Chemical Moiety | Function & Optimization Logic |

| Head Group | Pyrimidine Ring | Acts as the polar "warhead" interacting with residues (e.g., Arg/Trp) in the GPR119 orthosteric pocket. The 2-position ether linkage is critical for orienting the ring to mimic the polar head of endogenous lipids. |

| Linker | Ether Oxygen (-O-) | Provides rotational freedom while maintaining the optimal distance (approx. 3-4 Å) between the aromatic head and the aliphatic core. It is metabolically more stable than ester linkages. |

| Core Scaffold | Piperidine (3-substituted) | The 3-substituted piperidine introduces chirality . Unlike the achiral 4-substituted analogs, the 3-yl isomer exists as R and S enantiomers. The (3R)-isomer is frequently more potent in this class due to better steric fit within the hydrophobic crevice of the receptor. |

| Tail Group | Ethylsulfonyl | The sulfonyl group ( |

Part 2: Primary Therapeutic Target: GPR119

Mechanism of Action: The Gut-Islet Axis

GPR119 is expressed primarily in pancreatic

-

Pancreatic

-Cells: Activation leads to -

Intestinal L-Cells: Activation triggers the secretion of Incretins (GLP-1 and GIP), which further potentiate insulin secretion and delay gastric emptying.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by the target molecule.

Caption: GPR119 signaling cascade in pancreatic

Part 3: Experimental Validation Protocols

Protocol A: HTRF cAMP Accumulation Assay (In Vitro)

Purpose: To quantify the potency (

Methodology:

-

Cell Prep: Harvest CHO-hGPR119 cells and resuspend in stimulation buffer (PBS + 0.1% BSA + 0.5 mM IBMX). IBMX is critical to inhibit phosphodiesterase degradation of cAMP.

-

Seeding: Dispense 5 µL of cell suspension (2,000 cells/well) into a white 384-well low-volume plate.

-

Treatment: Add 5 µL of the test compound (2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine) at varying concentrations (1 nM to 10 µM).

-

Incubation: Incubate for 30 minutes at Room Temperature (RT).

-

Detection: Add 10 µL of HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

-

Read: Incubate for 1 hour at RT and read on an HTRF-compatible plate reader (e.g., EnVision).

-

Analysis: Calculate the HTRF ratio (665 nm/620 nm) and fit data to a 4-parameter logistic equation.

Validation Criteria:

-

Z' Factor: > 0.5 for a robust assay.

-

Reference Control: Use MBX-2982 or GSK1292263 as a positive control (

typically < 50 nM).

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)

Purpose: To confirm the compound enhances insulin secretion only in the presence of high glucose (glucose-dependence).

Methodology:

-

Model: INS-1E cells or isolated murine Islets of Langerhans.

-

Starvation: Pre-incubate cells in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM) for 1 hour to establish a baseline.

-

Induction: Replace buffer with KRB containing:

-

Condition A: Low Glucose (2.8 mM) + Vehicle.

-

Condition B: Low Glucose (2.8 mM) + Compound (1 µM).

-

Condition C: High Glucose (16.7 mM) + Vehicle.

-

Condition D: High Glucose (16.7 mM) + Compound (1 µM).

-

-

Incubation: Incubate for 1 hour at 37°C.

-

Quantification: Collect supernatant and quantify insulin using an Insulin ELISA kit.

Expected Outcome: The compound should show minimal effect in Condition B (low glucose) but significantly amplify secretion in Condition D (high glucose) compared to Condition C.

Part 4: Synthesis & Optimization Strategy

The synthesis of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine follows a convergent Nucleophilic Aromatic Substitution (

Synthetic Pathway[3]

-

Step 1: Sulfonylation: Reaction of piperidin-3-ol with ethanesulfonyl chloride in the presence of a base (TEA or DIPEA) to protect the amine.

-

Critical Control: Temperature must be kept < 0°C to prevent O-sulfonylation.

-

-

Step 2: Coupling (

): Reaction of 1-(ethylsulfonyl)piperidin-3-ol with 2-chloropyrimidine.-

Base: NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) in DMF/THF.

-

Mechanism:[1] The alkoxide attacks the electron-deficient 2-position of the pyrimidine ring.

-

Caption: Convergent synthesis via N-sulfonylation followed by SnAr coupling.

Part 5: Therapeutic Implications & References[2][5]

Clinical Relevance

This scaffold addresses the "diabesity" epidemic by targeting two key pathologies:

-

Type 2 Diabetes: Improves glycemic control via glucose-dependent insulin release (reducing hypoglycemia risk).

-

Obesity/NASH: GPR119 activation in the gut releases GLP-1 (satiety) and PYY, and may have direct anti-inflammatory effects on Kupffer cells in the liver, relevant for MASH (Metabolic Dysfunction-Associated Steatohepatitis).

References

-

Overton, H. A., et al. (2006). "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism.

-

Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes and obesity." Expert Opinion on Therapeutic Patents.

-

Ritter, K., et al. (2012). "GPR119 agonists for the treatment of metabolic disorders." Journal of Medicinal Chemistry.

-

Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry.

-

Hao, J., et al. (2011). "Structure-activity relationship studies of pyrimidine derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry Letters.

Sources

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine discovery and history

This technical guide provides an in-depth analysis of the 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine scaffold, a representative pharmacophore in the class of GPR119 agonists .[1]

While this specific molecule serves as a structural archetype rather than a marketed drug, its design embodies the critical "Head-Core-Tail" architecture that defined a decade of research into Type 2 Diabetes (T2D) therapeutics.[1] This guide explores the discovery logic, synthetic pathways, and pharmacological mechanisms that make this scaffold a cornerstone of metabolic disease research.[1]

Discovery, Synthesis, and Pharmacological Significance[1]

Executive Summary & Discovery Context

The molecule 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine represents a quintessential GPR119 agonist .[1] GPR119 is a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic

-

Direct Insulin Secretion: Glucose-dependent insulin release from the pancreas.[1]

-

Incretin Release: Secretion of GLP-1 (Glucagon-like peptide-1) and GIP from the gut.[1]

The "Head-Core-Tail" Hypothesis

The discovery of this scaffold emerged from high-throughput screening (HTS) campaigns in the mid-2000s by companies like Arena Pharmaceuticals, GSK, and OSI Prosidion.[1] Medicinal chemists identified a tripartite pharmacophore essential for binding the GPR119 orthosteric site:

| Component | Function | Chemical Motif in Subject Molecule |

| Head | Interactions with polar residues (e.g., Arg237) | Pyrimidine ring (2-position ether linkage) |

| Core | Spacing and hydrophobic contacts | Piperidine ring (3-yl isomer) |

| Tail | Lipophilic/Polar interactions deep in the pocket | Ethylsulfonyl group |

This specific molecule is often utilized as a "fragment lead" or "probe compound" to validate the Structure-Activity Relationship (SAR) of the ether linkage and the sulfonyl tail, distinct from the carbamate linkers found in other agonists like GSK1292263 or MBX-2982 .[1]

Mechanism of Action: The GPR119 Signaling Pathway

The therapeutic potential of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine lies in its ability to selectively activate the G

Signal Transduction Cascade

Upon binding, the agonist stabilizes the active conformation of GPR119, leading to the exchange of GDP for GTP on the G

Figure 1: The GPR119 signaling cascade.[1] Activation leads to cAMP accumulation, which acts via PKA and Epac2 to mobilize calcium and drive insulin secretion in a glucose-dependent manner.[1]

Chemical Synthesis Protocol

The synthesis of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a robust, two-step convergent process.[1] This protocol is designed for high yield and purity, suitable for generating material for in vitro assays.[1]

Retrosynthetic Analysis

-

Disconnection: The ether bond (C-O) and the sulfonamide bond (N-S).[1]

-

Precursors: 2-Chloropyrimidine + 3-Hydroxypiperidine + Ethanesulfonyl chloride.[1]

Step-by-Step Methodology

Step 1: Sulfonylation of the Piperidine Core Objective: Install the ethylsulfonyl "tail" on the nitrogen of the piperidine ring.[1]

-

Reagents: 3-Hydroxypiperidine hydrochloride (1.0 eq), Ethanesulfonyl chloride (1.1 eq), Triethylamine (TEA, 2.5 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Procedure:

-

Dissolve 3-hydroxypiperidine HCl in DCM at 0°C under nitrogen.

-

Add TEA dropwise to scavenge HCl.[1]

-

Slowly add ethanesulfonyl chloride to control the exotherm.[1]

-

Stir at room temperature for 4 hours.

-

Workup: Wash with 1N HCl, then brine. Dry over MgSO

and concentrate. -

Intermediate: 1-(Ethylsulfonyl)piperidin-3-ol.[1]

-

Step 2: Nucleophilic Aromatic Substitution (S

-

Reagents: 1-(Ethylsulfonyl)piperidin-3-ol (1.0 eq), 2-Chloropyrimidine (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq).

-

Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1]

-

Procedure:

-

Dissolve the intermediate from Step 1 in dry DMF at 0°C.

-

Add NaH portion-wise. Caution: Hydrogen gas evolution.[1] Stir for 30 mins to form the alkoxide.

-

Add 2-Chloropyrimidine.[1]

-

Heat the reaction to 80°C for 6-12 hours.

-

Workup: Quench with water, extract with Ethyl Acetate.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).[1]

-

Figure 2: Synthetic route for the target molecule via sulfonylation and S

Biological Evaluation & Data Interpretation

To validate the activity of this molecule, researchers typically employ a cAMP accumulation assay.[1]

Protocol: HTRF cAMP Assay (cisbio)

-

Cell Line: CHO-K1 cells stably expressing human GPR119.[1][2]

-

Incubation: Cells are incubated with the compound (1 nM - 10

M) in the presence of IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.[1] -

Detection: Lysis buffer containing HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) is added.[1]

-

Readout: Fluorescence Resonance Energy Transfer (FRET) is measured. A decrease in FRET signal indicates high cAMP levels (competitive binding).[1]

Expected Data Profile

The following table summarizes the typical SAR trends for this class of compounds:

| Compound Variant | EC | Efficacy (% Max) | Notes |

| Target Molecule (3-yl isomer) | ~50 - 200 nM | 80-90% | Good potency; 3-yl orientation is often less potent than 4-yl but viable.[1] |

| 4-yl Isomer (Regioisomer) | < 50 nM | >95% | The linear 4-yl arrangement often fits the receptor tunnel better.[1] |

| Unsubstituted Tail (No EtSO | > 10 | < 10% | The sulfonyl group is critical for anchoring the tail in the hydrophobic pocket.[1] |

Historical Significance & Future Outlook

The discovery of the piperidinyl-oxy-pyrimidine scaffold marked a pivot point in T2D research.[1]

-

2005-2010: The "Golden Era" of GPR119.[1] Companies like Arena (APD597) and GSK (GSK1292263) utilized this exact scaffold logic to push candidates into Phase II trials.[1]

-

The Challenge: Despite promising preclinical data, many GPR119 agonists failed in late-stage trials due to tachyphylaxis (receptor desensitization) and lack of sustained efficacy in humans compared to DPP-4 inhibitors or GLP-1 analogs.[1]

-

Current Status: Research has shifted toward Dual Agonists (e.g., GPR119/GPR40 or GPR119/DPP-4) where this scaffold serves as the GPR119-binding motif within a larger chimeric molecule.[1]

References

-

Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[1] Expert Opinion on Therapeutic Patents.[1] Link

-

Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the G Protein-Coupled Receptor 119.[1] Journal of Medicinal Chemistry.[1] Link[1]

-

Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity.[1] British Journal of Pharmacology.[1] Link[1]

-

Ritter, K., et al. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges.[1] Journal of Medicinal Chemistry.[1] Link[1]

Sources

Technical Guide: Design, Synthesis, and Evaluation of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine Scaffolds

Targeting Metabolic Disorders via GPR119 Agonism

Executive Summary

This technical guide provides a comprehensive analysis of 2-((1-(ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine derivatives, a privileged pharmacophore in the development of GPR119 agonists for Type 2 Diabetes Mellitus (T2DM) and obesity. Unlike rigid templates, this document focuses on the causal relationship between structural modifications and biological outcomes, specifically highlighting the metabolic stability conferred by the ethylsulfonyl tail and the stereochemical implications of the 3-substituted piperidine core.

Primary Application: Modulation of enteroendocrine L-cells to stimulate glucose-dependent GLP-1 secretion. Key Advantage: The sulfonyl moiety offers superior metabolic stability compared to first-generation carbamate analogs (e.g., GSK1292263), while the 3-position ether linkage provides unique vectors for optimizing receptor occupancy.

Pharmacophore Deconstruction & Rational Design

The efficacy of this scaffold relies on a tripartite structure-activity relationship (SAR). Each domain serves a distinct pharmacological function.

The "Warhead" (Pyrimidine Heterocycle)

The pyrimidine ring acts as the polar "head" group that interacts with the hydrophilic pocket of the GPR119 receptor (specifically residues within TM3 and TM5).

-

Design Logic: Pyrimidines are preferred over pyridines in many series due to lower lipophilicity (LogP), which improves solubility without sacrificing binding affinity.

-

Substitution Strategy: The 2-position is utilized for the ether linkage. The 4- and 5-positions are vectors for introducing lipophilic bulk (e.g., phenyl or heteroaryl groups) to engage the hydrophobic groove of the receptor.

The Chiral Core (3-Substituted Piperidine)

While 4-substituted piperidines (achiral) are common in clinical candidates like MBX-2982 , the 3-substituted piperidine introduces a chiral center.

-

Stereoselectivity: The (R)- and (S)-enantiomers often display significant potency differences. The 3-position restricts the conformational flexibility of the linker, potentially locking the molecule into a bioactive conformation that minimizes the entropic penalty of binding.

-

Linker Dynamics: The ether (-O-) linkage is preferred over amine (-NH-) linkers to reduce polar surface area (PSA) and improve membrane permeability.

The "Tail" (Ethylsulfonyl Group)

-

Metabolic Stability: Early GPR119 agonists utilized carbamates (e.g., -COOR). These are susceptible to rapid hydrolysis by esterases. The ethylsulfonyl (-SO₂Et) group is a bioisostere that resists hydrolysis and oxidative metabolism (CYP450), significantly extending the half-life (

). -

Polarity: The sulfone oxygen atoms accept hydrogen bonds, anchoring the "tail" in the receptor's vestibular region.

Synthetic Chemistry Strategy

The assembly of the core scaffold relies on a convergent synthesis strategy, primarily utilizing Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage. The key precursors are a 2-chloropyrimidine derivative and a 1-(ethylsulfonyl)piperidin-3-ol .

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis pathway.

Caption: Convergent synthesis via N-sulfonylation followed by SnAr coupling to form the ether linkage.

Detailed Protocol: Coupling

Objective: Covalent attachment of the piperidine core to the pyrimidine head.

Reagents:

-

1-(Ethylsulfonyl)piperidin-3-ol (1.0 eq)

-

2-Chloro-substituted-pyrimidine (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation of Alkoxide: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 1-(ethylsulfonyl)piperidin-3-ol in anhydrous DMF (0.1 M concentration).

-